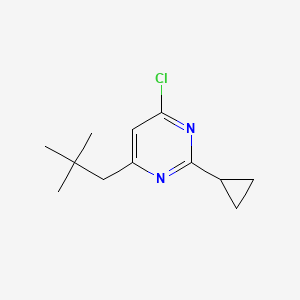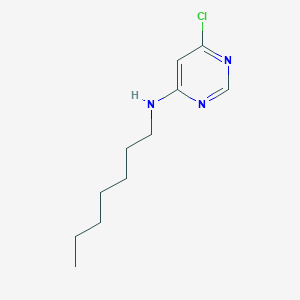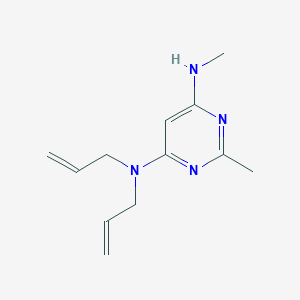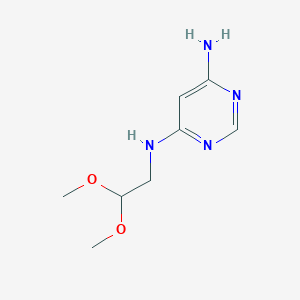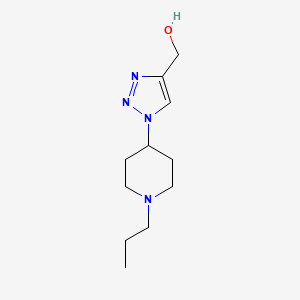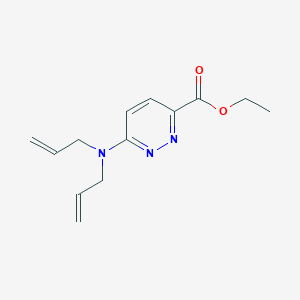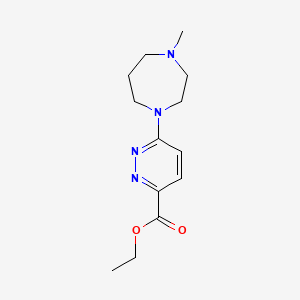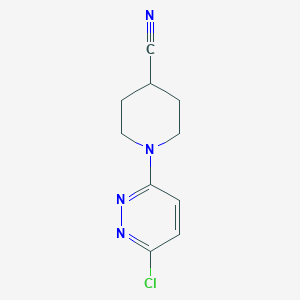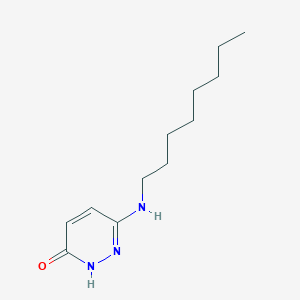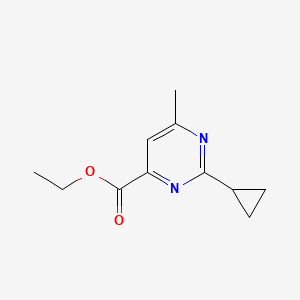
Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyclopropyl group, a methyl group, and an ethyl carboxylate group.Physical and Chemical Properties Analysis
The molecular weight of this compound is 206.24 g/mol. Other physical and chemical properties are not specified in the literature I found.Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate has been utilized in the synthesis of various pyrimidine derivatives with potential antimicrobial properties. For instance, a study demonstrated the reaction of similar ethyl pyrimidine carboxylate derivatives with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, leading to compounds screened for antimicrobial activity (El‐Sayed et al., 2008).
Functionalized Tetrahydropyridines Synthesis
In another research context, ethyl 2-methyl-2,3-butadienoate, closely related to this compound, was used in a phosphine-catalyzed [4 + 2] annulation process. This synthesis resulted in the production of highly functionalized tetrahydropyridines, showcasing the versatility of such compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).
Potential HIV-1 Protease Inhibitor
A study on the synthesis of a novel compound involving ethyl 3-aminocrotonate and amonium isothiocyanates, related to the ethyl pyrimidine carboxylate class, revealed its potential as an HIV-1 protease inhibitor. This highlights the therapeutic potential of such compounds in antiviral research (Pekparlak et al., 2020).
Synthesis of Pyrimido[5,4-e]-1,3-thiazine Derivatives
Ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate, structurally similar to this compound, has been used in the synthesis of pyrimido[5,4-e]-1,3-thiazine derivatives. These compounds have been found to exhibit analgesic, anti-inflammatory, and immunosuppressive activities, indicating their potential for medicinal applications (Malinka, Zawisza, & Zajac, 1989).
Future Directions
Properties
IUPAC Name |
ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9-6-7(2)12-10(13-9)8-4-5-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNLVCNKWBWKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


